7-Bromo-2-(difluoromethyl)-1H-indole
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Overview
Description
7-Bromo-2-(difluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(difluoromethyl)-1H-indole typically involves the bromination of 2-(difluoromethyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The process includes the bromination step followed by purification using techniques such as recrystallization or chromatography. The choice of reagents and solvents is optimized to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(difluoromethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-(difluoromethyl)-1H-indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 2-(methyl)-1H-indole.
Scientific Research Applications
7-Bromo-2-(difluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(difluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-(difluoromethyl)quinoxaline
- 7-Bromo-2-(difluoromethyl)quinoline
- 7-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
7-Bromo-2-(difluoromethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6BrF2N |
---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9,13H |
InChI Key |
IWZGYUGVIWKTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C(F)F |
Origin of Product |
United States |
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